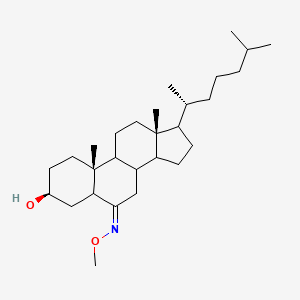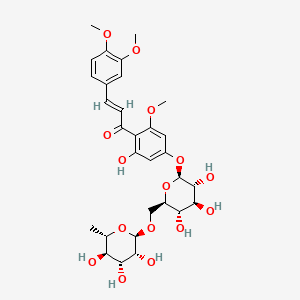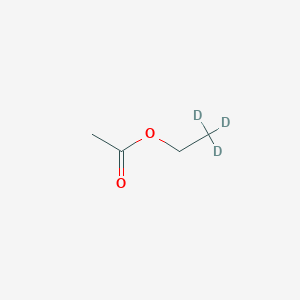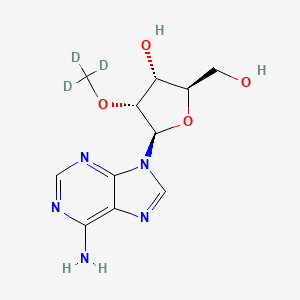
2'-O-Methyl Adenosine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Methyl Adenosine-d3 is a deuterium-labeled analogue of 2’-O-Methyl Adenosine. This compound is a modified nucleoside where the ribose moiety of adenosine is methylated at the 2’ position. The deuterium labeling is used to trace and study the compound in various biochemical and pharmacological processes. This compound is significant in research due to its stability and unique properties, making it a valuable tool in the study of nucleoside derivatives and their applications.
Preparation Methods
The synthesis of 2’-O-Methyl Adenosine-d3 involves several steps:
Esterification: The starting material, adenosine, undergoes esterification with acetic anhydride in the presence of a catalyst in a dimethylformamide (DMF) solvent.
Selective Deprotection: The esterified compound is then selectively deprotected at the 2’ position using a deprotection agent in DMF.
Methylation: The deprotected compound is methylated using methyl iodide or methyl sulfate under alkaline conditions to yield the 2’-O-Methyl derivative.
Deacetylation: The final step involves deacetylation under alkaline conditions to produce 2’-O-Methyl Adenosine-d3.
Chemical Reactions Analysis
2’-O-Methyl Adenosine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The methyl group at the 2’ position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are usually carried out under controlled temperatures and pH conditions.
Major Products: The major products depend on the type of reaction. .
Scientific Research Applications
2’-O-Methyl Adenosine-d3 has a wide range of applications in scientific research:
Chemistry: It is used to study the stability and reactivity of nucleoside derivatives.
Biology: The compound is used in the study of RNA modifications and their effects on gene expression and protein synthesis.
Medicine: It is used in the development of antiviral and anticancer drugs by serving as a model compound for nucleoside analogs.
Industry: The compound is used in the production of stable isotope-labeled standards for analytical purposes
Mechanism of Action
The mechanism of action of 2’-O-Methyl Adenosine-d3 involves its incorporation into RNA molecules, where it affects the stability and function of the RNA. The methylation at the 2’ position of the ribose moiety prevents the RNA from undergoing hydrolysis, thereby stabilizing its structure. This modification can influence the RNA’s interaction with proteins and other molecules, affecting processes such as translation and splicing .
Comparison with Similar Compounds
2’-O-Methyl Adenosine-d3 is unique due to its deuterium labeling, which allows for precise tracking in biochemical studies. Similar compounds include:
2’-O-Methyl Adenosine: The non-deuterated form, used in similar applications but without the tracing capability.
N6-Methyladenosine: Another methylated adenosine derivative, but with the methyl group at the nitrogen position.
2’-O-Methyl Inosine: A similar compound with a different base, used in studies of RNA stability and function.
These compounds share some properties but differ in their specific applications and the effects of their modifications.
Properties
Molecular Formula |
C11H15N5O4 |
|---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(trideuteriomethoxy)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-8-7(18)5(2-17)20-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3 |
InChI Key |
FPUGCISOLXNPPC-YZLHILBGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


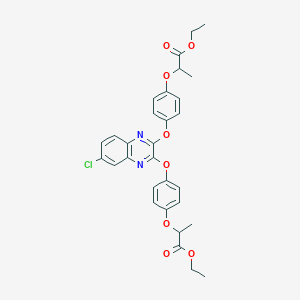


![1,1'-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol](/img/structure/B13445612.png)
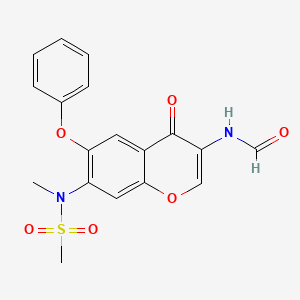

![tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13445629.png)
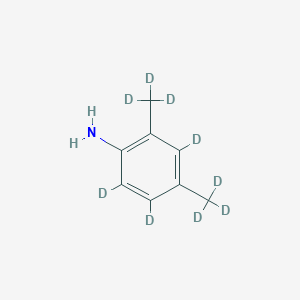
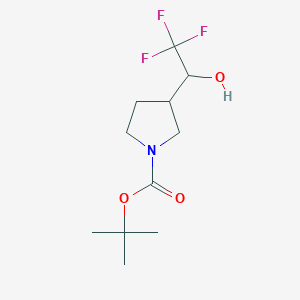
![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)
